Bis(4-methoxybenzyl)amine hydrochloride
Overview
Description
Bis(4-methoxybenzyl)amine hydrochloride: is an organic compound with the molecular formula C16H20ClNO2 . It is a derivative of benzylamine, where two 4-methoxybenzyl groups are attached to the nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrobenzamide Reduction: Another method involves the reduction of hydrobenzamides, which are formed by the reaction of aromatic aldehydes with aqueous ammonia.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-methoxybenzyl)amine hydrochloride can undergo oxidation reactions, where the methoxy groups can be converted to hydroxyl groups or further oxidized to form quinones.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated or quinone derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to biologically active amines.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of bis(4-methoxybenzyl)amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in organic reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-Methoxybenzylamine: A simpler analog with one 4-methoxybenzyl group attached to the nitrogen atom.
N,N-Dimethyl-4-methoxybenzylamine: A derivative with two methyl groups attached to the nitrogen atom in addition to the 4-methoxybenzyl group.
Uniqueness: Bis(4-methoxybenzyl)amine hydrochloride is unique due to the presence of two 4-methoxybenzyl groups, which can influence its reactivity and interaction with other molecules.
Biological Activity
Overview
Bis(4-methoxybenzyl)amine hydrochloride is an organic compound with the molecular formula . It is a derivative of benzylamine, characterized by the presence of two 4-methoxybenzyl groups attached to a nitrogen atom. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula :
- Molecular Weight : 295.79 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in organic solvents like ethanol and methanol; limited solubility in water.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can act as a nucleophile, participating in the formation of new chemical bonds, which may influence biochemical pathways and cellular processes. Its interactions with enzymes and receptors suggest a multifaceted mechanism that warrants further investigation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Table 1: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. The compound has shown cytotoxic effects against several human cancer cells, demonstrating selectivity towards malignant cells over non-malignant cells.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on different cancer cell lines, this compound exhibited the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.5 |
MCF-7 (breast cancer) | 12.3 |
A549 (lung cancer) | 18.7 |
This data suggests that this compound may serve as a promising candidate for further development in cancer therapeutics.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with appropriate reagents under controlled conditions. Variations in synthesis can yield derivatives that may exhibit enhanced biological activities or altered pharmacokinetic profiles.
Table 2: Comparison with Related Compounds
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, Anticancer |
N,N-Dimethyl-4-methoxybenzylamine | Structure | Limited activity |
4-Methoxybenzylamine | Structure | Moderate antimicrobial activity |
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIDDCTZNYMKMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854391-95-0 | |
Record name | bis[(4-methoxyphenyl)methyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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